![molecular formula C21H14F3N3O3 B2690609 6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole CAS No. 282523-61-9](/img/structure/B2690609.png)
6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. For this compound, the starting materials would include 2-nitroaniline and benzaldehyde derivatives.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with the benzimidazole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Trifluoromethyl-Substituted Phenylmethoxy Group: This step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 3-(trifluoromethyl)benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
化学反应分析
Types of Reactions
6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the desired functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Tin(II) chloride, hydrochloric acid, or iron powder.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Reduction of Nitro Group: 6-Amino-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole.
Substitution Products: Various substituted benzimidazole derivatives depending on the substituent introduced.
科学研究应用
6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. Benzimidazole derivatives are known for their therapeutic potential, and this compound could be a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzimidazole core can mimic nucleotide structures, allowing the compound to bind to DNA or RNA and interfere with their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-Phenylbenzimidazole: Lacks the nitro and trifluoromethyl groups, making it less reactive and less lipophilic.
6-Nitrobenzimidazole: Contains the nitro group but lacks the phenyl and trifluoromethyl-substituted phenylmethoxy groups, resulting in different chemical properties and biological activities.
1-Phenyl-2-(trifluoromethyl)benzimidazole: Similar structure but without the nitro group, affecting its redox potential and reactivity.
Uniqueness
6-Nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for redox reactions, the phenyl group provides aromatic stability, and the trifluoromethyl-substituted phenylmethoxy group enhances lipophilicity and membrane permeability.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
属性
IUPAC Name |
6-nitro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O3/c22-21(23,24)16-8-4-5-14(11-16)13-30-26-19-12-17(27(28)29)9-10-18(19)25-20(26)15-6-2-1-3-7-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSRAEYBTIBARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2690526.png)
![3-(2-methoxyphenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2690529.png)
![N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2690530.png)
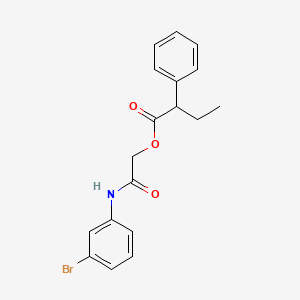
![3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2690535.png)
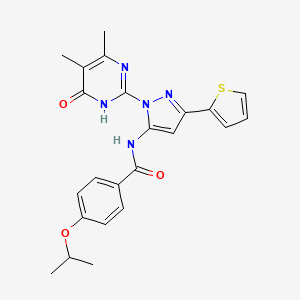
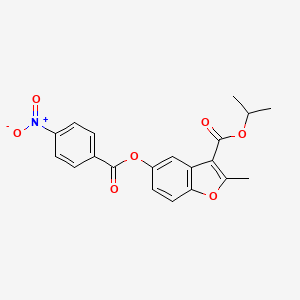
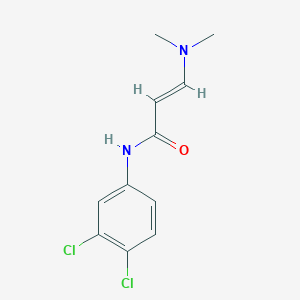
![6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2690540.png)
![3-({1-[(6-Methylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2690541.png)
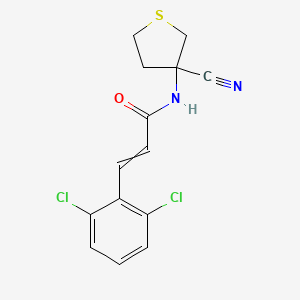
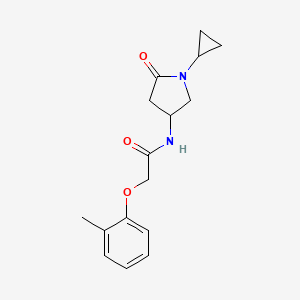
![4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2690547.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2690548.png)
